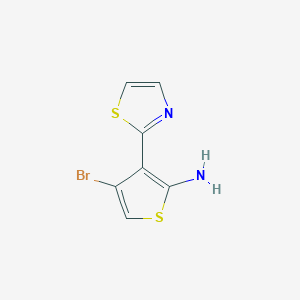

4-Bromo-3-(thiazol-2-yl)thiophen-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN2S2 |

|---|---|

Molecular Weight |

261.2 g/mol |

IUPAC Name |

4-bromo-3-(1,3-thiazol-2-yl)thiophen-2-amine |

InChI |

InChI=1S/C7H5BrN2S2/c8-4-3-12-6(9)5(4)7-10-1-2-11-7/h1-3H,9H2 |

InChI Key |

MLZHOBXGZFCUIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)C2=C(SC=C2Br)N |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling Investigations of 4 Bromo 3 Thiazol 2 Yl Thiophen 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its electronic structure, stability, and spectroscopic characteristics. These calculations provide a foundational understanding of the molecule's behavior at the quantum level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, are performed to optimize the molecular geometry and analyze its electronic characteristics. researchgate.net Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com For thiophene-based compounds, the isodensity is often found on the aromatic and thiophene (B33073) rings for the HOMO, while it is heavily located on the thiophenes in the LUMO. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, theoretical UV-Visible spectra can be calculated using time-dependent DFT (TD-DFT), often in conjunction with a solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), to understand the electronic transitions and compare them with experimental spectroscopic data. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties Note: The following data is illustrative of typical results from DFT calculations on similar heterocyclic systems and is not experimental data for the specific title compound.

| Parameter | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Represents electron-donating ability |

| LUMO Energy | -2.1 eV | Represents electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | 2.1 eV | Energy released when an electron is added |

Beyond DFT, wavefunction-based methods are utilized for high-accuracy calculations of molecular properties. These approaches can be used for topological analyses of the electron density to provide a deeper understanding of chemical bonding and non-covalent interactions. researchgate.net Tools such as the Multiwfn software package allow for a range of wavefunction analyses, including: researchgate.net

Electron Localization Function (ELF): This function helps to identify regions of high electron localization, which correspond to chemical bonds and lone pairs.

Localization Orbital Locator (LOL): Similar to ELF, LOL provides insights into electron pairing and localization.

Reduced Density Gradient (RDG): This analysis is particularly useful for identifying and visualizing weak non-covalent interactions within the molecule, such as van der Waals forces and hydrogen bonds. researchgate.net

Atoms in Molecules (AIM): This theory analyzes the topology of the electron density to define atomic basins and characterize the nature of chemical bonds.

These detailed analyses of the wavefunction provide a comprehensive picture of the bonding and intermolecular forces that govern the molecule's structure and interactions. researchgate.net

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure. Conformational analysis of 4-Bromo-3-(thiazol-2-yl)thiophen-2-amine involves studying the rotation around the single bond connecting the thiophene and thiazole (B1198619) rings. By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface can be generated to identify the most stable (lowest energy) conformers.

Furthermore, the 2-aminothiophene moiety can potentially exist in different tautomeric forms (the amine and the imine forms). Computational studies are crucial for determining the relative stability of these tautomers. DFT calculations are performed to optimize the geometry of each tautomer and calculate their respective energies. The tautomer with the lowest energy is considered the most stable and, therefore, the most likely to be present under equilibrium conditions. These stability studies are vital for understanding which molecular form is likely to interact with biological targets. researchgate.net

Structure-Activity Relationship (SAR) Elucidation

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For a molecule like this compound, elucidating SAR is crucial for optimizing its potential therapeutic effects. This involves identifying the key chemical features, or pharmacophores, that are essential for its biological function and understanding how modifications to its scaffold affect its interaction with a biological target.

Computational chemistry and molecular modeling have become indispensable tools in this process, offering powerful methods to predict and rationalize the SAR of novel compounds. These techniques allow researchers to build models that correlate a compound's structure with its activity, thereby guiding the design of more potent and selective analogs. By simulating molecular interactions and calculating various physicochemical properties, computational approaches can significantly accelerate the drug discovery and development pipeline, reducing the reliance on time-consuming and expensive synthesis and screening of numerous derivatives.

Computational Approaches for SAR Prediction and Optimization

In modern drug design, computational methods are routinely employed to predict the biological activity of novel molecules and to optimize lead compounds. These approaches provide deep insights into the molecular interactions governing a drug's efficacy and selectivity. For derivatives of the thiophene and thiazole families, a variety of computational techniques are utilized to build robust SAR models.

Molecular Docking: This is a key computational technique used to predict the preferred orientation of a molecule when bound to a target protein. ekb.eg By simulating the interaction between a ligand, such as a thiazole derivative, and the active site of a receptor, molecular docking can estimate the strength of the interaction, commonly expressed as a docking score. nih.gov This information helps in understanding the binding mode and identifying crucial interactions like hydrogen bonds and hydrophobic contacts that are vital for biological activity. ekb.eg For instance, docking studies on thiazole derivatives have been used to explore their binding potential with various enzymes, providing a rationale for their observed biological activities. ekb.egresearchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic properties of molecules. nih.govtandfonline.com These calculations provide valuable data on parameters such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). ekb.eg The HOMO-LUMO energy gap, for example, is an indicator of a molecule's chemical reactivity and stability. tandfonline.com These quantum chemical descriptors are often used as parameters in developing Quantitative Structure-Activity Relationship (QSAR) models.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D steric and electrostatic fields of aligned molecules are correlated with their activity. These models can predict the activity of newly designed compounds and provide visual representations of regions where modifications to the molecular structure are likely to enhance or diminish activity.

Molecular Dynamics (MD) Simulations: While molecular docking provides a static picture of the ligand-receptor interaction, MD simulations offer a dynamic view. ekb.eg These simulations model the movement of atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov This can reveal conformational changes upon binding and provide a more accurate estimation of the binding free energy.

ADME/Tox Prediction: A crucial aspect of drug optimization is ensuring that a compound has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as low toxicity. Computational models are widely used to predict these properties early in the drug discovery process, helping to identify and filter out candidates that are likely to fail in later stages of development. nih.gov

The table below summarizes the application of these computational methods in the SAR elucidation of thiazole and thiophene-based compounds.

| Computational Method | Purpose in SAR Studies | Key Insights Provided |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a biological target. | Identification of key amino acid interactions (e.g., hydrogen bonds, hydrophobic contacts), preferred ligand conformation in the active site, and estimation of binding strength (docking score). ekb.egnih.gov |

| Quantum Chemistry (DFT) | Calculates electronic properties and reactivity descriptors of a molecule. | Determination of HOMO-LUMO energy gap, molecular electrostatic potential, charge distribution, and dipole moment to understand molecular reactivity and interaction potential. ekb.egnih.govtandfonline.com |

| 3D-QSAR (CoMFA/CoMSIA) | Develops statistical models correlating 3D molecular properties with biological activity. | Predictive models for biological activity of new analogs and generation of contour maps indicating favorable and unfavorable regions for steric, electrostatic, and other interactions. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-receptor complex over time. | Assessment of binding stability, conformational flexibility of the ligand and protein, and calculation of binding free energies. ekb.egnih.gov |

| ADME/Tox Modeling | Predicts pharmacokinetic and toxicological properties of a compound. | Early assessment of drug-likeness, including properties like intestinal absorption, blood-brain barrier permeability, and potential toxicity. nih.gov |

Through the integrated use of these computational approaches, researchers can build a comprehensive understanding of the structure-activity relationships for compounds like this compound. This knowledge is instrumental in guiding the rational design of new derivatives with optimized biological activity and improved drug-like properties.

Research Applications and Future Perspectives for 4 Bromo 3 Thiazol 2 Yl Thiophen 2 Amine and Its Analogs

Development of Novel Therapeutic Leads and Scaffolds in Medicinal Chemistry

The structural framework of 4-Bromo-3-(thiazol-2-yl)thiophen-2-amine and its derivatives has proven to be a fertile ground for the discovery of new therapeutic leads, particularly in the realms of oncology and infectious diseases. The inherent bioactivity of the thiophene (B33073) and thiazole (B1198619) rings, coupled with the versatility for chemical modification, allows for the generation of extensive compound libraries with diverse pharmacological profiles. nih.govnih.gov

In the domain of anticancer research, numerous studies have highlighted the cytotoxic potential of thiazole-bearing thiophene derivatives. For instance, certain 1,3-thiazole derivatives have demonstrated promising antitumor activity against breast cancer cell lines (MCF-7), with some analogs exhibiting greater potency than the standard chemotherapeutic agent, cisplatin. mdpi.com Similarly, novel 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives have shown significant activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. nih.govresearchgate.net The molecular hybridization of a thiazolyl pyridine (B92270) core with a thiophene moiety has also yielded compounds with potent cytotoxic activities against lung cancer (A549) cells. mdpi.com

The antimicrobial potential of this class of compounds is equally significant. Thiophene derivatives have been identified as having antibacterial activity against drug-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. nih.govnih.govdoaj.org Furthermore, various thiazol-2-amine derivatives have exhibited potent antimicrobial activity, with some compounds showing significant efficacy against both bacteria and fungi. nanobioletters.com The development of pyrazolyl–thiazole derivatives of thiophene has also led to hybrid molecules with enhanced antimicrobial and antioxidant activities. nih.gov

The following table summarizes the therapeutic potential of various analogs:

| Compound Class | Therapeutic Area | Key Findings |

| 1,3-Thiazole-bearing thiophene derivatives | Anticancer | Exhibited promising antitumor activity against MCF-7 breast cancer cells, with some analogs more potent than cisplatin. mdpi.com |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Anticancer | Showed promising activities against HepG-2 and A-549 cancer cell lines. nih.govresearchgate.net |

| Thiophenyl thiazolyl-pyridine hybrids | Anticancer | Demonstrated promising cytotoxic activities against the A549 lung cancer cell line. mdpi.com |

| Thiophene derivatives | Antibacterial | Possess antibacterial activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.govnih.govdoaj.org |

| Thiazol-2-amine derivatives | Antimicrobial | Showed significant antibacterial and antifungal activity. nanobioletters.com |

| Pyrazolyl–thiazole derivatives of thiophene | Antimicrobial | Demonstrated significant inhibition zones against various bacterial and fungal strains. nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Anti-inflammatory | Acted as potent inhibitors of COX/LOX pathways. frontiersin.org |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Antimicrobial, Anticancer | Exhibited promising antimicrobial and anticancer activity against the MCF7 cell line. nih.gov |

Strategies for Overcoming Microbial and Cancer Drug Resistance Mechanisms

A critical challenge in modern medicine is the emergence of drug resistance in both microbial pathogens and cancer cells. The development of novel therapeutic agents that can circumvent these resistance mechanisms is of paramount importance. Analogs of this compound have shown promise in this area.

In the context of microbial resistance, certain thiophene derivatives have demonstrated bactericidal effects against colistin-resistant strains of A. baumannii and E. coli. nih.govresearchgate.net The mechanism of action appears to involve increased membrane permeabilization, which helps to overcome a key defense of Gram-negative bacteria. nih.govnih.govresearchgate.net The versatility of the thiazole scaffold has been instrumental in the development of new antibiotics to combat multidrug-resistant bacteria. researchgate.net

With regard to cancer, the development of resistance to chemotherapy is a major obstacle to successful treatment. Thiazole-containing compounds have been investigated for their ability to overcome multidrug resistance. rsc.org For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized with the aim of improving the effectiveness and selectivity of chemotherapeutic agents against cancer. nih.gov The structural diversity of thiazole derivatives allows for the design of molecules that can potentially inhibit efflux pumps or target alternative signaling pathways to overcome resistance.

Further Elucidation of Molecular Mechanisms of Action in Biological Systems

Understanding the precise molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their rational design and development as therapeutic agents. Computational methods, such as molecular docking, have been instrumental in predicting the binding interactions of these compounds with their biological targets. nih.gov

In the realm of antimicrobial research, docking studies have suggested that thiophene derivatives exhibit a strong binding affinity to outer membrane proteins of bacteria, such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. nih.govnih.gov This interaction is thought to contribute to the observed increase in membrane permeability. For antifungal activity, sterol 14α-demethylase is a potential target. nih.gov

In anticancer studies, molecular docking has been employed to investigate the interaction of thiazole-thiophene hybrids with various protein kinases that are often dysregulated in cancer. rsc.org For example, 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives have been docked with the dihydrofolate reductase (DHFR) enzyme, a key target in cancer chemotherapy. nih.govresearchgate.net Furthermore, some thiazole derivatives have been identified as potential inhibitors of the EGFR and PI3K/mTOR signaling pathways, which are critical for cancer cell proliferation and survival. rsc.org The anti-inflammatory effects of certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been attributed to their potential to inhibit COX and LOX enzymes. frontiersin.org

The following table highlights some of the proposed molecular targets:

| Compound Class | Proposed Molecular Target(s) | Therapeutic Implication |

| Thiophene derivatives | Bacterial outer membrane proteins (CarO1, Omp33, OmpW, OmpC) nih.govnih.gov | Antibacterial activity |

| Pyrazolyl–thiazole derivatives of thiophene | Penicillin-binding proteins, Sterol 14α-demethylase nih.gov | Antimicrobial and antifungal activity |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate reductase (DHFR) nih.govresearchgate.net | Anticancer activity |

| Thiazole derivatives | EGFR, PI3K/mTOR signaling pathways rsc.org | Anticancer activity |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX/LOX enzymes frontiersin.org | Anti-inflammatory activity |

Advancements in Sustainable and Efficient Synthetic Methodologies for Analog Generation

The generation of diverse libraries of this compound analogs for structure-activity relationship (SAR) studies necessitates the development of efficient and sustainable synthetic methods. Traditional synthetic routes can sometimes be lengthy and may involve harsh reaction conditions or the use of hazardous reagents.

Recent research has focused on the development of greener synthetic approaches for thiazole derivatives. bepls.com These methods include one-pot multi-component reactions, the use of recyclable catalysts, and reactions conducted in environmentally benign solvents or even under solvent-free conditions. bepls.com Microwave-assisted synthesis has also emerged as a rapid and efficient method for the preparation of thiazole derivatives. bepls.com For instance, a facile synthesis of new thiazol-2-amine derivatives has been reported with excellent yields and shorter reaction times. nanobioletters.com

The Suzuki cross-coupling reaction, a powerful tool in organic synthesis, has been employed for the synthesis of analogs of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, allowing for the incorporation of a wide range of functional groups. nih.gov Furthermore, palladium-catalyzed reactions have been utilized for the arylation of pyrazole-thiophene amides, demonstrating the utility of modern catalytic methods in the synthesis of complex heterocyclic systems. mdpi.com The development of such efficient and sustainable synthetic strategies is crucial for accelerating the drug discovery process for this promising class of compounds.

Q & A

Q. What are the common synthetic routes for 4-Bromo-3-(thiazol-2-yl)thiophen-2-amine?

Methodological Answer: The synthesis typically involves multi-step procedures:

Bromination : Introduce bromine at the 4-position of the thiophene ring using reagents like N-bromosuccinimide (NBS) under catalytic conditions.

Thiazole Ring Formation : Cyclocondensation of brominated intermediates with thiourea or thioamide precursors in the presence of a base (e.g., NaOH) to form the thiazole moiety.

Amine Functionalization : Reductive amination or nucleophilic substitution to introduce the amine group at the 2-position of the thiophene ring.

Q. Table 1: Representative Synthetic Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NBS, DMF, 0°C → RT | Bromination of thiophene |

| 2 | Thiourea, NaOH, ethanol, reflux | Thiazole ring formation |

| 3 | NH₃/MeOH, Pd/C, H₂ | Amine introduction |

Q. What key spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromaticity. For example, the bromine atom causes deshielding in adjacent protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 261.0).

- Infrared (IR) Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and 650 cm⁻¹ (C-Br stretch).

- Elemental Analysis : Validate C, H, N, S, and Br percentages (±0.3% tolerance).

Q. Table 2: Example NMR Data

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| Thiophene H-5 | 7.12 | Singlet |

| Thiazole H-4 | 6.89 | Doublet |

Data from PubChem and ECHA entries for analogous compounds .

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing bromine at the 4-position activates the thiophene ring for nucleophilic attack at the 2- or 5-positions. For example:

- SNAr Reactions : Amines or thiols displace bromide under basic conditions (e.g., K₂CO₃/DMF, 80°C).

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄.

Key Consideration : Steric hindrance from the thiazole ring may slow reactivity, requiring optimized conditions (e.g., microwave-assisted heating) .

Advanced Research Questions

Q. How can density functional theory (DFT) model the electronic structure of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical properties .

- Basis Set : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electron density analysis.

- Outputs : HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity.

Q. Table 3: DFT-Calculated Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| Band Gap | 4.4 |

Reference computational workflows in crystallography software like SHELX .

Q. How do hydrogen bonding patterns influence crystallographic packing?

Methodological Answer:

- X-ray Diffraction : Resolve crystal structure to identify intermolecular interactions (e.g., N-H⋯N/S bonds).

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bond motifs (e.g., R₂²(8) rings) .

- Impact : Strong N-H⋯S bonds may form 1D chains, affecting solubility and stability.

Example : A related thiazole derivative showed a dimeric motif via N-H⋯N interactions, stabilizing the lattice .

Q. How to address contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Compare MIC values across consistent bacterial strains (e.g., S. aureus ATCC 25923).

- Structural Analogs : Test derivatives with modified substituents (e.g., replacing Br with Cl) to isolate activity contributors.

- In Silico Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. Table 4: Comparative Bioactivity Data

| Derivative | MIC (µg/mL) | Target Enzyme Binding Energy (kcal/mol) |

|---|---|---|

| Br-substituted | 12.5 | -8.2 |

| Cl-substituted | 25.0 | -7.5 |

Q. What strategies optimize reaction conditions for milligram-to-gram scale-up?

Methodological Answer:

- Solvent Screening : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

- Catalyst Load Reduction : Test Pd nanoparticles (0.5 mol%) for Suzuki coupling to minimize costs.

- Process Monitoring : Use inline FTIR to track intermediate formation and avoid byproducts .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Introduce electron-donating (e.g., -OCH₃) or bulky groups (e.g., -Ph) at the 5-position of thiophene.

- Bioisosteric Replacement : Replace thiazole with oxazole to assess heterocycle impact.

- ADME Profiling : Use SwissADME to predict pharmacokinetics (e.g., logP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.